Cas no 20228-51-7 (N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride)
N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride
- AKOS008101286
- Z235352009
- SB81870
- N-(2-aminoethyl)-4-methylbenzenesulfonamide;hydrochloride
- 20228-51-7
- G62885
- N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride
- EN300-29603
- TS-00783
- N-(2-Aminoethyl)-4-methylbenzenesulfonamidehydrochloride
- MFCD09834109
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- MDL: MFCD09834109
- Inchi: 1S/C9H14N2O2S.ClH/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H
- InChI Key: JTBBYHZLENSNRJ-UHFFFAOYSA-N
- SMILES: Cl.S(C1C=CC(C)=CC=1)(NCCN)(=O)=O
Computed Properties
- Exact Mass: 250.0542766g/mol
- Monoisotopic Mass: 250.0542766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6Ų
N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A622760-10mg |
N-(2-Aminoethyl)-4-methylbenzenesulfonamide Hydrochloride |
20228-51-7 | 10mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A622760-50mg |
N-(2-Aminoethyl)-4-methylbenzenesulfonamide Hydrochloride |
20228-51-7 | 50mg |
$ 65.00 | 2022-05-31 | ||
| TRC | A622760-100mg |
N-(2-Aminoethyl)-4-methylbenzenesulfonamide Hydrochloride |
20228-51-7 | 100mg |
$ 80.00 | 2022-05-31 | ||
| abcr | AB540880-1 g |
N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride; . |
20228-51-7 | 1g |
€114.40 | 2023-07-11 | ||
| Enamine | EN300-29603-0.05g |
N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride |
20228-51-7 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-29603-0.1g |
N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride |
20228-51-7 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-29603-0.25g |
N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride |
20228-51-7 | 95.0% | 0.25g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-29603-0.5g |
N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride |
20228-51-7 | 95.0% | 0.5g |
$27.0 | 2025-02-20 | |
| Enamine | EN300-29603-1.0g |
N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride |
20228-51-7 | 95.0% | 1.0g |
$35.0 | 2025-02-20 | |
| Enamine | EN300-29603-2.5g |
N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride |
20228-51-7 | 95.0% | 2.5g |
$51.0 | 2025-02-20 |
N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride Suppliers
N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride
Introduction to N-(2-Aminoethyl)-4-methylbenzenesulfonamide Hydrochloride (CAS No. 20228-51-7)
N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride, a compound with the chemical identifier CAS No. 20228-51-7, is a significant molecule in the field of pharmaceutical and biochemical research. This compound, characterized by its sulfonamide functional group and amine chain, has garnered attention due to its potential applications in drug development and therapeutic interventions.
The structure of N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride consists of a benzene ring substituted with a methyl group at the 4-position and a sulfonamide moiety linked to a 2-aminoethyl group. The hydrochloride salt form enhances its solubility, making it more suitable for various biochemical assays and pharmaceutical formulations. This structural configuration not only contributes to its chemical properties but also influences its biological activity and interaction with biological targets.
In recent years, sulfonamide derivatives have been extensively studied for their diverse pharmacological properties. These compounds are known for their ability to interact with enzymes and receptors, making them valuable in the development of antimicrobial, anti-inflammatory, and anticancer agents. The presence of the aminoethyl group in N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride introduces additional flexibility and reactivity, which can be exploited for designing novel therapeutic molecules.
One of the most compelling aspects of this compound is its potential in modulating biological pathways associated with diseases such as cancer and inflammation. Current research indicates that sulfonamide derivatives can inhibit key enzymes involved in tumor progression and inflammatory responses. For instance, studies have shown that certain sulfonamides can interfere with the activity of matrix metalloproteinases (MMPs), which are crucial for tissue degradation in pathological conditions like cancer metastasis.
The amine functionality in N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride also allows for further chemical modifications, enabling the synthesis of more complex derivatives with enhanced pharmacological properties. This versatility makes it a valuable scaffold for medicinal chemists seeking to develop new drugs with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have facilitated the rapid screening of sulfonamide derivatives for their biological activity. Molecular docking studies have identified several compounds, including derivatives of N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride, that exhibit promising interactions with target proteins relevant to human diseases. These computational approaches have significantly accelerated the drug discovery process, allowing researchers to prioritize the most promising candidates for further experimental validation.
In addition to its potential in oncology, this compound has shown promise in addressing inflammatory disorders. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and atherosclerosis. By targeting inflammatory pathways, sulfonamide derivatives like N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride could offer novel therapeutic strategies to mitigate these conditions.
The hydrochloride salt form of this compound enhances its stability and bioavailability, making it more suitable for clinical applications. This formulation ensures consistent delivery of the active molecule to target sites within the body, improving therapeutic outcomes. Furthermore, the solubility provided by the hydrochloride salt allows for diverse administration routes, including oral and intravenous formulations, broadening its potential use in patient care.
Future research directions may focus on optimizing the synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide hydrochloride to improve yield and purity while reducing costs associated with production. Green chemistry principles could be applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts.
The development of novel pharmaceutical agents relies heavily on the availability of high-quality starting materials like CAS No. 20228-51-7. As research continues to uncover new applications for sulfonamide derivatives, the demand for this compound is expected to grow. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into viable therapeutic options for patients worldwide.
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